1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea
Description
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea is a urea derivative featuring a phenyl group, a 3-hydroxypropyl chain, and a 2,5-dimethylfuran substituent. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. The compound’s structure combines hydrophilic (hydroxypropyl) and lipophilic (dimethylfuran, phenyl) moieties, which may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-10-14(12(2)21-11)15(19)8-9-17-16(20)18-13-6-4-3-5-7-13/h3-7,10,15,19H,8-9H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORUUCJGARGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea can be achieved through a multi-step process. One common method involves the initial preparation of 2,5-dimethylfuran, which is then subjected to a series of reactions to introduce the hydroxypropyl and phenylurea groups.
Preparation of 2,5-Dimethylfuran: This can be synthesized from furfural through catalytic hydrogenation and subsequent methylation.
Introduction of Hydroxypropyl Group: The 2,5-dimethylfuran is reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxypropyl group.
Formation of Phenylurea Moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives under hydrogenation conditions.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: This compound has been investigated for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel organic materials with unique optical and electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by binding to enzymes or receptors involved in cellular processes. The furan ring and phenylurea moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea and related compounds from the evidence:
Key Observations:
- Substituent Effects on Molecular Weight: The diphenylpropyl derivative (330.43 g/mol) and the main compound (estimated ~330 g/mol) have comparable weights, suggesting similar bulkiness. In contrast, dimethylaminopropyl-substituted urea (221.3 g/mol) is lighter, likely due to fewer aromatic groups.
- Functional Group Influence: Polar Groups: The hydroxypropyl group in the main compound may enhance water solubility compared to purely aromatic derivatives (e.g., 6i in ). Electron-Withdrawing Groups: Cyanophenyl substituents (e.g., 6i, 6j in ) increase polarity and may improve binding affinity in biological targets. Aromatic Bulk: The diphenylpropyl group in could hinder membrane permeability compared to the dimethylfuran in the main compound.
Biological Activity
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea is an organic compound belonging to the urea derivatives class. Its unique structure, featuring a furan ring with dimethyl substitutions, a hydroxypropyl chain, and a phenylurea moiety, positions it as a compound of interest in medicinal chemistry and materials science. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential applications in various scientific fields.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylurea |
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.35 g/mol |
| CAS Number | 1421497-88-2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and AGS (gastric cancer). The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Apoptosis via ROS generation |
| AGS | 12.5 | Caspase activation and cell cycle arrest |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The furan ring enhances lipophilicity, facilitating cellular uptake. Upon entering the cell, it binds to enzymes or receptors involved in key signaling pathways, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to apoptosis and survival signaling.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µM. This suggests potential for development into a therapeutic agent against resistant bacterial infections.
- Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics, this compound demonstrated superior cytotoxicity in HeLa cells with an IC50 value significantly lower than that of doxorubicin.
Applications in Research
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Materials Science : Potential use in creating novel organic materials with specific optical or electronic properties due to its unique chemical structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
